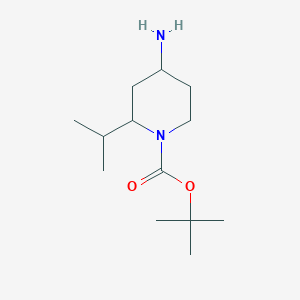

tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate

Description

tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an amino group at the 4-position, and an isopropyl substituent at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its role as a versatile intermediate in the preparation of bioactive molecules, particularly in the development of protease inhibitors and receptor antagonists. The Boc group enhances solubility and stability during synthetic procedures, while the amino group provides a reactive site for further functionalization .

Properties

IUPAC Name |

tert-butyl 4-amino-2-propan-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-9(2)11-8-10(14)6-7-15(11)12(16)17-13(3,4)5/h9-11H,6-8,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGAKZNBXDBMCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(CCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Group Introduction

The Boc group is introduced to protect the piperidine nitrogen, ensuring stability during subsequent reactions. This is achieved by reacting the piperidine precursor with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or tetrahydrofuran (THF) under anhydrous conditions. Triethylamine is often added as a base to scavenge HCl generated during the reaction.

Reaction Conditions :

-

Solvent : Dichloromethane (DCM) or THF

-

Temperature : 0–25°C

-

Time : 4–6 hours

-

Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) enhances reaction efficiency.

The Boc-protected intermediate is purified via silica gel chromatography using hexane/ethyl acetate gradients, achieving >95% purity.

Regioselective Introduction of the Isopropyl Group

Alkylation at Position 2

The isopropyl group is introduced at position 2 via nucleophilic alkylation. tert-Butyl 4-nitropiperidine-1-carboxylate is treated with isopropyl bromide in the presence of a base such as potassium carbonate.

Optimized Protocol :

Higher temperatures (>80°C) risk decomposition of the Boc group, necessitating careful thermal control.

Installation of the Amino Group at Position 4

Nitro Group Reduction

If a nitro precursor is used, catalytic hydrogenation is employed to reduce the nitro group to an amine. Palladium on carbon (Pd/C) or Raney nickel serves as the catalyst under hydrogen gas (1–3 atm).

Representative Procedure :

Direct Amination via Displacement

Alternatively, a hydroxyl or halide group at position 4 can be displaced with ammonia or amines. For example, tert-butyl 2-isopropyl-4-hydroxypiperidine-1-carboxylate undergoes Mitsunobu reaction with phthalimide, followed by hydrazine deprotection to yield the primary amine.

Key Steps :

-

Mitsunobu Reaction :

-

Deprotection :

Final Deprotection and Purification

Boc Group Retention

In most applications, the Boc group remains intact to preserve amine functionality for downstream reactions. However, if required, deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 1–2 hours.

Purification Techniques

-

Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

-

Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >98%.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Industrial production employs continuous flow reactors for Boc protection and alkylation, reducing reaction times by 50% compared to batch processes. Automated crystallization systems ensure consistent purity, while in-line HPLC monitors intermediate quality .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removable under acidic or basic conditions:

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (1:1) at 0°C to room temperature quantitatively cleaves the Boc group, yielding the free amine .

-

Basic Hydrolysis : Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water at 70°C removes the Boc group with 93% efficiency .

Example Reaction

\text{Boc-protected amine} \xrightarrow{\text{LiOH, THF/H}_2\text{O, 70°C}} \text{Free amine} + \text{CO}_2 + \text{t-BuOH} $$ *Conditions*: 2–5 mol equivalents of base, 2–20 L solvent per kg substrate[1]. --- ### 2. [Functionalization of the Amino Group ](pplx://action/followup) The primary amine participates in nucleophilic reactions: #### [**Acylation** ](pplx://action/followup) - **[Reagent](pplx://action/followup)**: Carboxylic acids with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane yield amides in 84% yield[4]. - **[Example](pplx://action/followup)**:

\text{R-COOH} + \text{Amine} \xrightarrow{\text{EDC, DMAP}} \text{R-CONH-Piperidine derivative} $$

Urea Formation

-

Reagent : Diphenyl phosphoryl azide (DPPA) and triethylamine in toluene at 90°C generate isocyanates, which react with amines to form ureas .

Ring Modification and Cyclization

The piperidine ring undergoes functionalization at the 2-isopropyl and 4-amino positions:

Alkylation

-

Reagent : Grignard reagents (e.g., isopropylmagnesium chloride) add substituents to the piperidine ring in anhydrous THF at 0°C .

Dieckmann Cyclization

-

Reagent : Potassium tert-butoxide (t-BuOK) in THF at -78°C facilitates cyclization to form bicyclic structures .

Stability and Storage

Scientific Research Applications

Medicinal Chemistry Applications

a. Synthesis of Pharmaceutical Compounds

tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents. Notably, it has been utilized in the development of compounds that exhibit activity against neurodegenerative diseases, including Alzheimer's disease. The compound's structural features allow it to function as a building block for synthesizing more complex molecules with therapeutic potential .

b. Inhibitors of Enzymatic Activity

This compound has been explored as a precursor for synthesizing inhibitors targeting specific enzymes. For instance, derivatives of piperidine compounds have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The incorporation of this compound into these structures enhances their bioactivity and selectivity .

Research Studies and Case Examples

a. Synthesis Routes and Yield Optimization

A study focused on optimizing the synthesis of this compound highlighted various methods to improve yield and purity. The use of metal hydroxides as bases during the reaction process was found to significantly enhance the efficiency of the synthesis, yielding a high-quality product suitable for further applications in drug development .

b. Biological Evaluations

Research has demonstrated that derivatives synthesized from this compound exhibit promising biological activities. For example, a derivative was evaluated for its ability to inhibit certain pathways involved in neurodegeneration, showing potential as a lead compound for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents at the 2- and 4-positions of the piperidine ring. A key comparator is tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7), which replaces the 2-isopropyl group with a pyridin-3-yl moiety at the 4-position (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Molecular Weight and Polarity : The pyridin-3-yl analog has a higher molecular weight (277.36 vs. 254.36) due to the aromatic pyridine ring, which increases polarity and may enhance solubility in polar solvents.

- Hydrogen Bonding: Both compounds exhibit hydrogen-bonding capabilities via the amino group. However, the pyridin-3-yl substituent introduces additional π-π stacking interactions, which could influence crystallinity and solid-state stability .

Crystallographic and Stability Considerations

Hydrogen-bonding patterns in piperidine derivatives are critical for crystal packing and stability. Graph set analysis (as per Bernstein’s methodology) reveals that the target compound likely forms D-type (donor-acceptor) hydrogen bonds between the amino group and carbonyl oxygen, whereas the pyridin-3-yl analog may exhibit additional C-type (chain) interactions involving the pyridine nitrogen .

Biological Activity

tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate (commonly referred to as TAPI) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C13H26N2O

- Molecular Weight : 242.36 g/mol

- CAS Number : 1558365-90-4

- Purity : ≥95%

TAPI exerts its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate various biochemical pathways, which can lead to therapeutic effects in different biological systems.

Key Mechanisms:

- Enzyme Inhibition : TAPI has been shown to inhibit certain enzymes, thereby affecting metabolic pathways.

- Receptor Modulation : The compound can bind to specific receptors, altering their activity and influencing physiological responses.

Biological Activities

TAPI has been investigated for several biological activities, including:

- Antiviral Activity : Studies have shown that TAPI exhibits inhibitory effects against influenza virus neuraminidase, making it a candidate for antiviral drug development .

- Neuroprotective Effects : Research indicates that TAPI may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

- Anti-inflammatory Properties : The compound has demonstrated the ability to modulate inflammatory responses, suggesting its utility in treating inflammatory conditions .

Table 1: Summary of Biological Activities of TAPI

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits influenza virus neuraminidase | |

| Neuroprotection | Potential protective effects on neuronal cells | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study: Antiviral Properties

A notable study focused on the antiviral properties of TAPI against influenza virus neuraminidase. The research utilized X-ray crystallography to elucidate the binding interactions between TAPI and the viral enzyme, revealing that TAPI induces conformational changes critical for inhibiting enzymatic activity. This study underscores the potential of TAPI as a lead compound in antiviral drug development.

Comparative Analysis with Similar Compounds

TAPI shares structural similarities with other piperidine derivatives known for their biological activities. A comparison with related compounds highlights its unique properties:

Table 2: Comparison of Piperidine Derivatives

| Compound Name | Biological Activity | Selectivity |

|---|---|---|

| This compound (TAPI) | Antiviral, Neuroprotective | Moderate |

| N-Phenyl-4-piperidinamine | Analgesic | High |

| Norfentanyl | Analgesic | Very High |

Q & A

Q. What safety protocols are essential when handling tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate in laboratory settings?

Researchers must use chemical-resistant gloves, lab coats, and safety goggles to prevent skin/eye contact. For respiratory protection, use NIOSH-certified P95 respirators for low exposure or OV/AG/P99 respirators for higher concentrations. Ensure proper ventilation and avoid inhalation of dust or vapors. Emergency measures include rinsing exposed skin with soap/water and flushing eyes for 15 minutes. Store in a dry, ventilated area away from heat and incompatible materials .

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques such as 1H/13C NMR (to confirm substituent positions), HPLC (for purity assessment >95%), and mass spectrometry (to verify molecular weight) are critical. X-ray crystallography (using SHELX software for refinement ) can resolve stereochemistry. Cross-referencing with literature-reported spectral data is advised, especially given limited toxicological characterization in safety sheets .

Q. What storage conditions optimize the stability of this compound?

Store in airtight containers under inert gas (N2 or Ar) at 2–8°C. Avoid moisture, direct sunlight, and temperatures exceeding 25°C, as decomposition may occur. Regularly monitor for discoloration or precipitate formation, which indicate degradation .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties of tert-butyl piperidine derivatives be resolved?

Contradictions often arise from variability in synthetic routes or analytical conditions. Conduct comparative studies using standardized protocols (e.g., identical solvent systems for solubility tests). Validate results via orthogonal methods:

Q. What role does SHELX software play in crystallographic analysis of this compound?

SHELXL refines crystal structures by optimizing atomic coordinates and thermal parameters against diffraction data. For piperidine derivatives, use SHELXD for phase determination in small-molecule crystals and SHELXE for density modification. High-resolution data (≤1.0 Å) improves accuracy, particularly for resolving isopropyl group conformations .

Q. What strategies elucidate reaction mechanisms involving this compound in multi-step syntheses?

Employ kinetic profiling (e.g., in situ IR/NMR to track intermediates) and isotopic labeling (e.g., 13C at the carbamate group) to trace bond cleavage/formation. Computational methods (DFT for transition-state modeling) complement experimental data. For unstable intermediates, use low-temperature trapping or flow chemistry .

Q. How can researchers address gaps in ecotoxicological data for this compound?

Perform OECD 201/202 assays for aquatic toxicity (algae/daphnia) and OECD 307 soil degradation studies . Use LC-MS/MS to quantify environmental persistence. Collaborate with regulatory bodies to align testing with REACH/GLP standards, as current safety data lack ecotoxicity profiles .

Methodological Notes

- Synthesis Optimization : While direct synthesis protocols are not detailed in the evidence, analogous routes (e.g., Boc protection of piperidine amines ) can be adapted.

- Data Reproducibility : Document reaction parameters (e.g., stoichiometry, solvent purity) meticulously, as minor variations impact yield and byproduct formation.

- Safety Compliance : Align handling practices with CLP/GHS regulations, given the compound’s acute toxicity classification (Category 4 for oral/dermal/inhalation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.